molecular formula C10H12ClNO3 B1463899 Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride CAS No. 873862-33-0

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Cat. No.: B1463899
CAS No.: 873862-33-0
M. Wt: 229.66 g/mol
InChI Key: FEIWFQAVAJMOAG-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO3·HCl
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 134372-61-5

The compound features a benzo[b][1,4]oxazine core, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

1. Serotonin Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine exhibit significant antagonistic activity at the serotonin 5-HT3 receptor. For instance, studies have shown that modifications at the 2-position of the benzoxazine ring can enhance this activity. Compounds with a dimethyl substitution demonstrated superior antagonistic properties compared to their methyl or unsubstituted counterparts .

Compound StructureKi (nM)Activity Description
Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide0.019High affinity for 5-HT3 receptors

The high affinity of certain derivatives for the 5-HT3 receptor suggests potential therapeutic applications in treating conditions such as anxiety and nausea.

2. Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). The compound has been shown to modulate inflammatory pathways and reduce markers associated with lung inflammation .

Study FocusFindings
COPD ModelReduced mucus hypersecretion and inflammatory cell infiltration
IPF ModelDecreased fibrotic markers and improved lung function

3. Neuroprotective Effects

The neuroprotective potential of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been investigated in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .

The biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives are primarily attributed to their interaction with neurotransmitter receptors and modulation of signaling pathways involved in inflammation and cell survival.

Key Mechanisms:

  • Receptor Binding : The compound's ability to bind selectively to serotonin receptors influences neurotransmitter release and neuronal excitability.
  • Inflammatory Pathway Modulation : By inhibiting pro-inflammatory cytokines and mediators, these compounds can alleviate symptoms associated with chronic inflammatory diseases.

Case Studies

A notable case study involves the use of a specific derivative in a clinical trial aimed at evaluating its efficacy in patients with anxiety disorders. Results indicated a significant reduction in anxiety scores compared to placebo groups, suggesting a promising therapeutic application .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWFQAVAJMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-34-4
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.